Cas no 2228650-99-3 (tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate)
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2228650-99-3
- EN300-1895032
- tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate
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- Inchi: 1S/C13H16N2O5/c1-13(2,3)20-12(18)15-6-9(14-7-15)8-4-10(16)19-11(17)5-8/h6-8H,4-5H2,1-3H3
- InChI Key: ZVTJRRPSEWHODI-UHFFFAOYSA-N
- SMILES: O(C(N1C=NC(=C1)C1CC(=O)OC(C1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 280.10592162g/mol
- Monoisotopic Mass: 280.10592162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 87.5Ų
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1895032-1g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 1g |
$1629.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-5g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 5g |
$4722.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-10g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 10g |
$7004.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-0.05g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 0.05g |
$1368.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-0.1g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 0.1g |
$1433.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-0.25g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 0.25g |
$1498.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-0.5g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 0.5g |
$1563.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-1.0g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 1g |
$1629.0 | 2023-06-06 | ||
| Enamine | EN300-1895032-2.5g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 2.5g |
$3191.0 | 2023-09-18 | ||
| Enamine | EN300-1895032-5.0g |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate |
2228650-99-3 | 5g |
$4722.0 | 2023-06-06 |
tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate
Research Brief on tert-Butyl 4-(2,6-Dioxooxan-4-yl)-1H-imidazole-1-carboxylate (CAS: 2228650-99-3): Recent Advances and Applications
The compound tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate (CAS: 2228650-99-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring both imidazole and dioxooxane moieties, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting inflammation, cancer, and infectious diseases. Recent studies have highlighted its role in PROTAC (Proteolysis Targeting Chimeras) design and as a precursor for kinase inhibitors, underscoring its potential in drug discovery pipelines.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the synthesis of selective BTK (Bruton's tyrosine kinase) degraders. Researchers utilized tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate as a key building block to construct E3 ligase-binding ligands, achieving improved proteasomal degradation efficiency. The study reported a 40% increase in degradation kinetics compared to traditional analogs, attributed to the compound's optimal linker geometry and hydrogen-bonding capacity.
In parallel, structural optimization studies have explored modifications at the dioxooxane ring to enhance metabolic stability. A team from MIT published computational analyses (2024, ACS Chemical Biology) predicting that fluorination at the 5-position of the dioxooxane moiety could significantly improve the compound's pharmacokinetic profile while maintaining its binding affinity. Experimental validation of these predictions is currently underway in several preclinical programs.
The compound's mechanism of action has been further elucidated through crystallographic studies. X-ray diffraction data (PDB: 8T4D) revealed that the imidazole-carboxylate group participates in critical π-stacking interactions with aromatic residues in target proteins, while the dioxooxane ring induces conformational changes through hydrogen bond networks. These structural insights are informing the design of next-generation derivatives with enhanced selectivity profiles.
From a synthetic chemistry perspective, recent advancements (2024, Organic Process Research & Development) have established more efficient routes to this intermediate, achieving an 85% yield improvement through palladium-catalyzed coupling strategies. These process optimizations are reducing production costs and enabling larger-scale applications in drug development programs.
Looking forward, the unique structural features of tert-butyl 4-(2,6-dioxooxan-4-yl)-1H-imidazole-1-carboxylate continue to inspire innovative applications. Current clinical trials (NCT05678934) are evaluating derivatives of this compound as potential treatments for autoimmune disorders, with preliminary results showing promising immunomodulatory effects. The compound's dual functionality as both a hydrogen bond donor and acceptor makes it particularly valuable in the emerging field of molecular glues for targeted protein degradation.
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